![molecular formula C18H22BN3O3 B14779044 5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779044.png)
5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide
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Overview
Description
5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide is an organic compound that features a pyrazine ring substituted with a carboxamide group and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide typically involves the following steps:
Borylation Reaction: The introduction of the boronic ester group is achieved through a Miyaura borylation reaction. This involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Amidation Reaction: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The carboxamide group can participate in hydrogen bonding and other interactions with biological molecules, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide is unique due to the combination of its boronic ester and carboxamide functionalities, which provide a versatile platform for various chemical reactions and interactions with biological targets. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C18H22BN3O3 |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H22BN3O3/c1-12-10-21-15(11-20-12)16(23)22-14-9-7-6-8-13(14)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,22,23) |
InChI Key |
POBRQNNECAXHST-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C3=NC=C(N=C3)C |
Origin of Product |
United States |
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